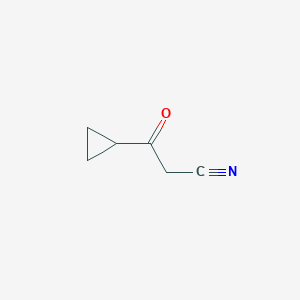

3-Cyclopropyl-3-oxopropanenitrile

描述

Significance in Contemporary Organic Synthesis

The cyclopropyl (B3062369) group is a key pharmacophore found in numerous pharmaceuticals and bioactive natural products. nih.gov Consequently, methods for introducing this moiety are of high value to medicinal chemists. 3-Cyclopropyl-3-oxopropanenitrile serves as a prime example of a cyclopropyl building block, whose unique electronic and steric properties are harnessed in a variety of synthetic transformations.

The presence of the ketone and nitrile groups activates the molecule for a range of reactions. The strained cyclopropyl ring can participate in unique ring-opening reactions, providing access to linear chains with specific functionalization patterns. rsc.org More significantly, the cyclopropyl ketone unit is a versatile substrate in cycloaddition reactions. For instance, recent research has highlighted the use of alkyl cyclopropyl ketones in catalytic formal [3+2] cycloadditions with alkenes and alkynes. acs.org These reactions, often catalyzed by transition metals or activated by photochemistry, allow for the modular and efficient construction of complex, sp³-rich cyclopentane (B165970) and cyclopentene (B43876) ring systems, which are prevalent in natural products and drug molecules. nih.govacs.org

Role as a Versatile Synthetic Building Block

The true power of this compound lies in its versatility as a synthetic intermediate. Its multiple functional groups can be manipulated selectively to build more elaborate molecules. It serves as a precursor for a wide array of valuable compounds.

Key transformations and applications include:

Pharmaceutical Intermediates: Derivatives of this compound are crucial intermediates in the synthesis of pharmaceuticals. For example, related compounds like 3-cyclopropyl-3-oxopropanal acetals are used in the industrial production of quinoline-based compounds, which are known to act as HMG-CoA reductase inhibitors for managing cholesterol. google.com

Heterocycle Synthesis: The β-ketonitrile functionality is a classic precursor for the synthesis of various heterocyclic systems, such as pyrazoles, pyridines, and pyrimidines, which are core structures in many biologically active compounds.

Cycloaddition Reactions: As mentioned, it is a valuable partner in building larger ring systems. The ability to engage alkyl cyclopropyl ketones in SmI₂-catalyzed formal [3+2] cycloadditions expands the toolbox for creating complex cyclic frameworks. acs.org

Functional Group Interconversion: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the ketone can be reduced to an alcohol or converted to other functionalities, opening pathways to diverse molecular scaffolds. researchgate.net

Table 2: Selected Research Findings on Cyclopropyl Ketone Reactivity

| Reaction Type | Description | Significance |

|---|---|---|

| Formal [3+2] Cycloaddition | Catalytic reaction of alkyl cyclopropyl ketones with alkenes or alkynes to form five-membered rings. acs.org | Efficient construction of complex, sp³-rich architectures for drug discovery. acs.org |

| Ring Cleavage | Spontaneous rearrangement and cleavage of the cyclopropane (B1198618) ring mediated by certain reagents like alkylmercury(II) hydrides. rsc.org | Access to functionalized linear structures from cyclic precursors. |

| Acetal Formation | Reaction of the ketone with alcohols to form acetals, which serve as protecting groups or intermediates. google.com | Important step in the synthesis of pharmaceutical intermediates like quinoline (B57606) derivatives. google.com |

| Chemoenzymatic Assembly | Biocatalytic, stereoselective synthesis of chiral cyclopropyl ketones using engineered proteins. nih.gov | Provides access to enantiopure building blocks for medicinal chemistry and natural product synthesis. nih.gov |

Historical Context of Research and Development

The exploration of cyclopropyl ketones is not a recent endeavor. The unique reactivity of the cyclopropyl group, stemming from its bond strain and π-character, has intrigued chemists for decades. Early work focused on the synthesis and fundamental reactions of simple cyclopropyl ketones like methyl cyclopropyl ketone. chemicalbook.com

The development of methods to synthesize these compounds, such as the intramolecular cyclization of γ-chloro ketones, laid the groundwork for their broader application. chemicalbook.com A notable early method for producing a related β-ketoaldehyde derivative involved the reaction of sodium formylcyclopropyl methyl ketone with ethanol (B145695) in the presence of sulfuric acid, documented in a 1976 Ukrainian chemistry journal. google.com

Over time, the focus shifted from fundamental reactivity studies to the strategic use of cyclopropyl ketones as building blocks in complex synthesis. The advent of transition-metal catalysis and photoredox catalysis dramatically expanded the synthetic utility of these compounds, leading to the development of sophisticated cycloaddition and cross-coupling reactions. researchgate.netorganic-chemistry.org The synthesis of chiral cyclopropane scaffolds via chemoenzymatic methods represents the current frontier, enabling the creation of enantiomerically pure building blocks for the development of new therapeutics. nih.gov The journey of this compound and its analogs from chemical curiosities to indispensable synthetic tools illustrates the continuous evolution of organic synthesis.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-cyclopropyl-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c7-4-3-6(8)5-1-2-5/h5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDARMQNRQJBGQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90431006 | |

| Record name | 3-cyclopropyl-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118431-88-2 | |

| Record name | 3-cyclopropyl-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyclopropyl-3-oxopropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Mechanistic Studies Involving 3 Cyclopropyl 3 Oxopropanenitrile

Role of Intermediates in Reaction Pathways of 3-Cyclopropyl-3-oxopropanenitrile

Intermediates play a crucial role in dictating the outcome of reactions involving this compound. In nucleophilic additions to related cyclopropylenones, the high stereospecificity suggests the absence of radical anion intermediates. researchgate.net In cycloaddition reactions, the formation of zwitterionic or asynchronous transition state intermediates is often proposed. researchgate.netnih.gov For instance, in 1,3-dipolar cycloadditions of cyclopropanes, a stepwise pathway involving a zwitterionic intermediate is a plausible mechanism. researchgate.net In the context of [3+2] cycloadditions, DFT calculations have shown that these reactions proceed through a one-step mechanism via an asynchronous transition state, which can be considered polar but not stepwise. nih.gov

The following table highlights key intermediates in related reactions:

| Reaction Type | Intermediate | Evidence/Implication | Reference |

| Nucleophilic Ring-Opening of Cyclopropylenones | Direct attack, no radical anion | High stereospecificity | researchgate.net |

| 1,3-Dipolar Cycloaddition of Cyclopropanes | Zwitterionic intermediate | Stepwise pathway with low activation barrier | researchgate.net |

| [3+2] Cycloaddition of Nitrile N-oxides | Asynchronous transition state | DFT calculations | nih.gov |

| Au(I)-catalyzed Rearrangement of Propargylic Esters | Cationic intermediates | Cyclopropyl (B3062369) group isomerization | nih.gov |

Stereochemical Outcomes and Control in Reactions of this compound

The stereochemical outcome of reactions involving this compound is a critical aspect, particularly in the synthesis of chiral molecules. In the ring-opening of cyclopropylenones with lithium dimethylcuprate, the reaction proceeds with high stereospecificity, indicating a direct nucleophilic attack mechanism. researchgate.net

In rearrangement reactions, such as the Au(I)-catalyzed rearrangement of propargylic esters, the stereochemistry of the cyclopropyl group can be scrambled, indicating the involvement of intermediates that allow for bond rotation. nih.gov However, in some cases, a degree of stereochemical retention can be observed, suggesting that the reaction pathway can be influenced by the substituents on the cyclopropane (B1198618) ring. nih.gov

Enzyme-catalyzed reactions offer a powerful method for controlling stereochemistry. For example, the biocatalytic cyclopropanation of alkenes using engineered myoglobin (B1173299) can produce enantioenriched cyclopropanes, which can then be converted to other valuable chiral building blocks. utdallas.edu

Applications of 3 Cyclopropyl 3 Oxopropanenitrile in the Synthesis of Complex Molecules

Pharmaceutical and Medicinal Chemistry Intermediates Derived from 3-Cyclopropyl-3-oxopropanenitrile

The reactivity of this compound makes it a crucial starting material for the synthesis of various heterocyclic compounds that form the core of many pharmaceutical agents. These intermediates are instrumental in the development of new drugs targeting a spectrum of diseases.

Synthesis of Pyrazole (B372694) Derivatives Using this compound

Pyrazole derivatives are a significant class of heterocyclic compounds known for their wide range of pharmacological activities. nih.gov The synthesis of pyrazoles often involves the cyclocondensation reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. nih.govorientjchem.org this compound can serve as a precursor to the necessary dicarbonyl functionality.

One common synthetic route involves the reaction of α-cyanoketones, such as this compound, with arylhydrazines. nih.gov This reaction, often facilitated by microwave irradiation, can lead to the formation of functionalized 1H-pyrazole-5-amines. nih.gov For instance, the reaction of phenylhydrazine (B124118) with certain α-cyanoketones produces various 1H-pyrazole-5-amines. nih.gov

Additionally, this compound can be a precursor for the synthesis of more complex pyrazole-containing structures. For example, 2-cyclopropyl- nih.govnih.gov-naphthyridine-3-carboxylic acid hydrazide, which can be derived from a related cyclopropyl (B3062369) β-keto ester, is used to synthesize pyrazole derivatives with potential antimicrobial activity. researchgate.net

Table 1: Examples of Pyrazole Synthesis

| Starting Materials | Reagents | Product Type | Reference |

| Arylhydrazines and 3-aminocrotonitrile | Microwave irradiation | 1H-pyrazole-5-amines | nih.gov |

| Phenylhydrazine and α-cyanoketones | Microwave irradiation | Functionalized 1H-pyrazole-5-amines | nih.gov |

| 2-Amino-pyridine-3-carboxaldehyde and 3-cyclopropyl-3-oxopropionic acid ethyl ester | Hydrazine hydrate | Pyrazolyl-1,8-naphthyridines | researchgate.net |

| Ethyl cyanoacetate, hydrazine hydrate, and ethyl acetoacetate | Eco-friendly solvents | 3-methyl-5-oxopyrazol propanenitrile | kthmcollege.ac.in |

Synthesis of Thiazole (B1198619) and Thiadiazole Compounds from this compound Analogues

Thiazole and thiadiazole moieties are present in numerous biologically active compounds. nih.govresearchgate.net While direct synthesis from this compound is not extensively documented in the provided sources, analogues and derivatives can be employed in their synthesis. The synthesis of these heterocycles often involves the reaction of a thiosemicarbazide (B42300) or a similar sulfur-containing nucleophile with a suitable electrophile, such as an α-haloketone. nih.govnih.gov

For example, a common method for synthesizing 1,3-thiazole derivatives is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. researchgate.net Analogues of this compound, after appropriate functional group manipulation, could potentially serve as the α-haloketone precursor.

Similarly, 1,3,4-thiadiazoles can be synthesized from thiosemicarbazide derivatives. nih.gov The synthesis of novel thiazole and thiadiazole derivatives with potential anticancer activity has been reported, starting from precursors that could be conceptually related to derivatives of this compound. nih.gov

Development of Anti-malarial, Anti-cancer, and Anti-bacterial Agents Utilizing this compound Derived Scaffolds

The cyclopropyl group is a key structural feature in various bioactive molecules due to its unique conformational and electronic properties. Scaffolds derived from this compound have been investigated for their potential as therapeutic agents.

Anti-malarial Agents: The emergence of drug-resistant strains of Plasmodium parasites necessitates the development of new antimalarial drugs. nih.govnih.gov Cyclopropyl carboxamides have been identified as a promising class of oral antimalarial agents. nih.gov Although not directly synthesized from this compound in the cited research, these compounds highlight the importance of the cyclopropyl moiety in antimalarial drug design. Research into pyrazolo[3,4-b]pyridines as antimalarials also points to the utility of complex heterocyclic systems that could potentially be accessed from versatile starting materials. google.com

Anti-cancer Agents: Natural products and their synthetic analogues are a major source of anticancer drugs. nih.govmdpi.com The structural motifs found in many anticancer agents, such as complex heterocyclic systems, can be synthesized using versatile building blocks. nih.govresearchgate.netmdpi.com While the direct use of this compound in the synthesis of approved anticancer drugs is not specified, its role as a precursor to heterocyclic scaffolds like pyrazoles and thiazoles suggests its potential contribution to the synthesis of novel anticancer compounds. nih.govnih.gov For instance, some 1,3,4-thiadiazole (B1197879) and 1,3-thiazole derivatives have shown remarkable anticancer activity. nih.gov

Anti-bacterial Agents: The rise of antibiotic resistance is a major global health concern. mdpi.com There is a continuous need for new antibacterial agents with novel mechanisms of action. nih.gov Amide derivatives containing a cyclopropane (B1198618) ring have been designed and synthesized, showing in vitro antibacterial and antifungal activities. mdpi.com For example, 7-substituted 1-cyclopropyl-6-fluoro-1, 4-dihydro-8-methoxy-4-oxoquinoline-3-carboxamide derivatives have been synthesized and screened for antibacterial activity. researchgate.net

Precursors for Heat Shock Protein (Hsp90) Inhibitors via this compound

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the stability and function of many oncogenic proteins, making it an attractive target for cancer therapy. nih.govnih.gov Many Hsp90 inhibitors are macrocyclic compounds. nih.gov While the direct synthesis of Hsp90 inhibitors from this compound is not detailed, the synthesis of complex heterocyclic cores, which are often central to kinase inhibitors and other targeted therapies, can be facilitated by such versatile building blocks. The development of synthetic Hsp90 inhibitors often involves the construction of complex molecular architectures where precursors like this compound could play a role in forming key structural motifs.

Intermediates for Janus Kinase (JAK) Inhibitors

Janus kinases (JAKs) are a family of enzymes that are critical for signaling pathways involved in the immune system and have become important targets for the treatment of autoimmune diseases and some cancers. wikipedia.orgnih.gov JAK inhibitors are small molecules that interfere with the JAK-STAT signaling pathway. wikipedia.orgyoutube.com

The development of selective JAK inhibitors is an active area of research. nih.gov Many JAK inhibitors feature a pyrrolopyrimidine core that binds to the ATP-binding site of the kinase. wikipedia.org The synthesis of such heterocyclic cores can be achieved through multi-step sequences where versatile starting materials are key. While a direct link is not established in the provided information, the role of this compound in synthesizing substituted heterocyclic systems makes it a potentially valuable precursor for intermediates in the synthesis of novel JAK inhibitors.

Table 2: Selected Clinically Approved JAK Inhibitors

| Drug Name | Target Kinases | Approved for | Reference |

| Tofacitinib | JAK1, JAK2, JAK3 | Rheumatoid arthritis, psoriatic arthritis, ulcerative colitis | wikipedia.orgnih.gov |

| Ruxolitinib | JAK1, JAK2 | Myelofibrosis, polycythemia vera | nih.govnih.gov |

| Baricitinib | JAK1, JAK2 | Rheumatoid arthritis | nih.gov |

| Upadacitinib | JAK1 | Rheumatoid arthritis | nih.gov |

Chiral Beta-Hydroxynitrile Synthesis from this compound

Chiral β-hydroxynitriles are valuable synthetic intermediates that can be converted into other important chiral building blocks, such as β-hydroxy carboxylic acids. organic-chemistry.org The asymmetric reduction of β-keto nitriles is a key method for their synthesis. This compound, being a β-keto nitrile, is a suitable substrate for such transformations.

Catalytic asymmetric transfer hydrogenation (ATH) is a powerful tool for the enantioselective reduction of ketones. organic-chemistry.org The reduction of α-substituted-β-keto carbonitriles can lead to the formation of β-hydroxy carbonitriles with two adjacent stereocenters. organic-chemistry.org Furthermore, enzymatic reductions using carbonyl reductases can also afford chiral β-hydroxy nitriles with high optical purity. organic-chemistry.org These methods allow for the conversion of this compound into valuable chiral building blocks for the synthesis of complex molecules.

Construction of Diverse Organic Scaffolds Using this compound

Cyclopropanation Reactions and Densely Functionalized Cyclopropanes Involving this compound

The cyclopropane ring is a key structural motif in many natural products and biologically active compounds. nih.gov Various methods exist for the synthesis of cyclopropanes, including the Corey-Chaykovsky reaction, Simmons-Smith reaction, and intramolecular Wurtz reaction. organic-chemistry.orgpharmaguideline.com

Recent advancements have led to the development of efficient methods for synthesizing highly functionalized cyclopropanes. One such method involves a base-promoted annulation reaction for the synthesis of dinitrile-substituted cyclopropanes through a Michael-initiated ring closure. nih.gov This approach has been shown to be effective for a variety of 2-arylacetonitriles and α-bromoennitriles, proceeding under mild conditions. nih.gov The resulting nitrile-substituted cyclopropanes are valuable intermediates for creating biologically relevant scaffolds, such as the 2,4-dioxo-3-azabicyclo[3.1.0]hexane system. nih.gov

Furthermore, chemobiocatalytic strategies have been employed for the highly stereoselective synthesis of nitrile-substituted cyclopropanes. rochester.edu Engineered myoglobin (B1173299) has been used to catalyze the asymmetric cyclopropanation of olefins with in situ generated diazoacetonitrile, yielding products with high diastereomeric and enantiomeric excess. rochester.edu The versatility of the resulting chiral cyclopropanes is demonstrated by their further conversion into a variety of functionalized derivatives. rochester.edu

The synthesis of arylthio-cyclopropyl carbonyl compounds has been achieved through a continuous-flow process from 2-hydroxycyclobutanones and aryl thiols, showcasing a scalable and mild method for producing these valuable building blocks. nih.gov These compounds can be further transformed through selective oxidation reactions to access a range of derivatives. nih.gov

| Reaction Type | Reactants | Key Features | Product Type | Reference |

| Michael-Initiated Ring Closure | 2-Arylacetonitriles, α-Bromoennitriles | Base-promoted, mild conditions, tandem reaction | Dinitrile-substituted cyclopropanes | nih.gov |

| Asymmetric Olefin Cyclopropanation | Olefins, Diazoacetonitrile | Engineered myoglobin catalyst, high stereoselectivity | Chiral nitrile-substituted cyclopropanes | rochester.edu |

| Continuous-Flow Synthesis | 2-Hydroxycyclobutanones, Aryl thiols | Acid-catalyzed, reusable catalyst, scalable | Arylthio-cyclopropyl carbonyl compounds | nih.gov |

Synthesis of Fused Heterocyclic Systems (e.g., Dihydrofurans, Imidazo[1,5-a]indoles, Pyrazolophthalazinediones) from this compound Derivatives

Derivatives of this compound are valuable precursors for the synthesis of a variety of fused heterocyclic systems.

Dihydrofurans: The synthesis of dihydrofurans can be achieved through various synthetic strategies. organic-chemistry.org Asymmetric synthesis of dihydrofurans has been accomplished using phosphine (B1218219) oxide chemistry, where β-keto-diphenylphosphine oxides cyclize to form optically active dihydrofurans. rsc.org Another approach involves the organocatalytic Cloke-Wilson rearrangement of cyclopropyl ketones to yield 2,3-dihydrofurans. researchgate.net

Imidazo[1,5-a]indoles: Imidazo[1,5-a]indoles are recognized as privileged structures in medicinal chemistry. nih.govresearchgate.net Their synthesis is often achieved through transition metal-catalyzed methodologies, with [4+1] annulation being a prominent method. nih.govresearchgate.net Other synthetic routes include C-H activation/cyclization and intramolecular hydroamination. nih.govresearchgate.net Spirocyclopropane-containing 4H-pyrazolo[1,5-a]indoles have been synthesized via alkylative dearomatization and intramolecular N-imination of an indole–O-(methylsulfonyl)oxime. mdpi.com

Pyrazolophthalazinediones and Other Nitrogen-Containing Heterocycles: The versatility of indole-based building blocks, such as 3-cyanoacetyl indoles which are structurally related to this compound, is demonstrated in their use for constructing a wide range of nitrogen-containing heterocycles. nih.gov For example, the reaction of 3-(1H-indol-3-yl)-3-oxopropanenitrile with appropriate reagents can yield pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. nih.gov The synthesis of saturated annulated nitrogen-containing polycyclic compounds often involves key cyclization reactions like the Mannich reaction. nih.gov

| Heterocyclic System | Synthetic Strategy | Key Intermediates/Reactants | Reference |

| Dihydrofurans | Asymmetric cyclization | β-Keto-diphenylphosphine oxides | rsc.org |

| Dihydrofurans | Organocatalytic rearrangement | Cyclopropyl ketones | researchgate.net |

| Imidazo[1,5-a]indoles | [4+1] Annulation | Indole derivatives | nih.govresearchgate.net |

| Spirocyclopropane-containing 4H-pyrazolo[1,5-a]indoles | Alkylative dearomatization/N-imination | Indole–O-(methylsulfonyl)oxime | mdpi.com |

| Pyrazolo[1,5-a]pyrimidines | Condensation reaction | 3-(1H-indol-3-yl)-3-oxopropanenitrile | nih.gov |

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies of this compound-Based Compounds

The chemical reactivity of the cyclopropyl, carbonyl, and nitrile functionalities in this compound and its derivatives allows for extensive structural modifications, which is crucial for structure-activity relationship (SAR) studies. These studies are fundamental in medicinal chemistry for optimizing the biological activity of lead compounds.

The cyclopropane ring itself can be a target for modification. The synthesis of cyclopropylthiophenes, for instance, has been optimized using palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of various substituents on the thiophene (B33073) ring, which in turn can be attached to a cyclopropyl moiety. nih.gov This provides a route to a diverse library of compounds for SAR exploration.

The reactivity of the cyclopropane ring in donor-acceptor cyclopropanes, a class to which derivatives of this compound can belong, makes them valuable substrates for preparing a variety of functionalized compounds. mdpi.com For example, cyclopropa[c]coumarins can be synthesized from 2-arylcyclopropane-1,1-dicarboxylates. mdpi.com

Furthermore, the nitrile group is a versatile handle for chemical transformations. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening up numerous avenues for derivatization. The carbonyl group can undergo a wide range of classical reactions, such as reductions, additions of nucleophiles, and condensations, to introduce diverse functional groups and build molecular complexity. The Corey-Chaykovsky reaction, for example, can be used to convert α,β-unsaturated ketones to cyclopropyl ketones. youtube.com These transformations are essential for systematically probing the effect of structural changes on biological activity.

Analytical and Spectroscopic Investigations in 3 Cyclopropyl 3 Oxopropanenitrile Research

Advanced Spectroscopic Characterization of Reaction Products and Intermediates of 3-Cyclopropyl-3-oxopropanenitrile

Spectroscopic methods form the cornerstone of molecular characterization in the study of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about the atomic and molecular composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the structure of organic molecules. In the context of this compound research, ¹H and ¹³C NMR are crucial for confirming the presence of the cyclopropyl (B3062369) group and other key structural features.

For instance, in mechanistic studies of reactions involving cyclopropane-containing molecules, NMR is used to track the transformation of reactants into products. The chemical shifts and coupling patterns of the protons on the cyclopropyl ring are particularly informative. The protons of the cyclopropyl group in related compounds typically appear in the upfield region of the ¹H NMR spectrum, often between 0.5 and 1.5 ppm. The methylene (B1212753) protons adjacent to the carbonyl and nitrile groups would exhibit distinct chemical shifts, providing further structural confirmation.

In studies of Au(I)-catalyzed rearrangements of substrates containing a cis-disubstituted cyclopropyl group, ¹H NMR analysis of the reaction mixture is essential. nih.gov It allows for the observation of the formation of new products and any changes in the stereochemistry of the starting material, which can indicate the reversibility of reaction steps. nih.gov For example, the scrambling of stereochemistry at both the propargylic and cyclopropyl positions can be monitored over time by acquiring NMR spectra of the reaction mixture at different intervals. nih.gov

A theoretical ¹H NMR spectrum of a related compound, methyl 3-cyclopropyl-3-oxopropionate, is available for comparison, aiding in the identification of characteristic peaks. chemicalbook.com The analysis of NMR spectra, including the number of unique proton signals, their splitting patterns (e.g., triplets, sextets), and their chemical shifts, provides a detailed picture of the molecular structure and the electronic environment of the protons. youtube.com

Table 1: Predicted ¹H NMR Data for a Related Compound (Methyl 3-cyclopropyl-3-oxopropionate)

| Protons | Chemical Shift (ppm) | Multiplicity |

| Cyclopropyl H | ~0.9 - 1.2 | Multiplet |

| Methylene (-CH₂-) | ~3.5 | Singlet |

| Methyl (-OCH₃) | ~3.7 | Singlet |

Note: This data is for a related compound and serves as an illustrative example. Actual chemical shifts for this compound may vary.

Mass Spectrometry (MS) for Product Identification and Purity Assessment

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of this compound and its reaction products, providing strong evidence for their identity. The exact mass of this compound is 109.0528 g/mol . nih.gov

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 109. Subsequent fragmentation patterns can offer further structural insights. For instance, the loss of the cyclopropyl group or the nitrile group would result in characteristic fragment ions. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy, further confirming its identity.

MS is also crucial for assessing the purity of synthesized this compound. The presence of peaks corresponding to impurities can be readily detected. When coupled with chromatographic techniques like LC-MS, it becomes a powerful tool for analyzing complex reaction mixtures and identifying byproducts. bldpharm.com Predicted collision cross-section values for various adducts of this compound are available, which can aid in its identification in complex matrices using ion mobility-mass spectrometry. uni.lu

Table 2: Key Mass Spectrometry Data for this compound

| Property | Value | Source |

| Molecular Formula | C₆H₇NO | nih.gov |

| Molecular Weight | 109.13 g/mol | nih.gov |

| Exact Mass | 109.052763847 Da | nih.gov |

| Monoisotopic Mass | 109.052763847 Da | nih.gov |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would show characteristic absorption bands for the nitrile (C≡N) and carbonyl (C=O) groups.

The C≡N stretching vibration typically appears as a sharp, medium-intensity band in the region of 2260-2220 cm⁻¹. copbela.org The C=O stretching vibration of the ketone is expected to be a strong, sharp band around 1685 cm⁻¹. The presence of the cyclopropyl group is indicated by C-H stretching vibrations above 3000 cm⁻¹ and characteristic skeletal vibrations in the fingerprint region (below 1500 cm⁻¹). docbrown.info The absence of other characteristic functional group bands can confirm the purity of the compound. docbrown.info

IR spectroscopy is a quick and effective method for monitoring the progress of a reaction. For example, the disappearance of the reactant's characteristic peaks and the appearance of the product's peaks can be easily tracked.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

| Nitrile | C≡N stretch | 2260-2220 | Medium, Sharp |

| Ketone | C=O stretch | ~1685 | Strong, Sharp |

| Cycloalkane | C-H stretch | >3000 | Variable |

| Alkane | C-H stretch | 2850-3000 | Strong |

Chromatographic Techniques for Separation and Analysis (e.g., HPLC, UPLC, LC-MS)

Chromatographic techniques are essential for the separation, purification, and analysis of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used for these purposes. bldpharm.combldpharm.com

UPLC, which utilizes smaller particle sizes in the stationary phase and higher pressures, offers faster analysis times and improved resolution compared to conventional HPLC. mdpi.com These techniques are invaluable for monitoring reaction progress, determining the purity of the final product, and isolating specific compounds from a mixture.

When coupled with a mass spectrometer, Liquid Chromatography-Mass Spectrometry (LC-MS) becomes an exceptionally powerful analytical tool. bldpharm.combldpharm.com It allows for the separation of components in a mixture by LC, followed by their identification and quantification by MS. This is particularly useful for analyzing complex reaction mixtures where multiple products and byproducts may be present. For instance, in the synthesis of this compound, LC-MS can be used to identify and quantify the desired product as well as any unreacted starting materials or impurities.

Computational and Theoretical Studies on 3 Cyclopropyl 3 Oxopropanenitrile Reactivity

Quantum Chemical Calculations of Reaction Pathways Involving 3-Cyclopropyl-3-oxopropanenitrile

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of reactions involving this compound. These calculations elucidate detailed reaction mechanisms, including the structures of transition states and intermediates, and their corresponding energy barriers.

The reactivity of this compound is dictated by its two primary functional groups: the cyclopropyl (B3062369) ketone and the nitrile. Theoretical studies on related cyclopropyl ketones show that reaction pathways are heavily influenced by the stability of intermediates. For instance, in samarium(II) iodide (SmI₂) catalyzed reactions, the fragmentation of the cyclopropyl ring is a key step. nih.govacs.org Calculations reveal that the reactivity of aryl cyclopropyl ketones is enhanced due to stabilization of the ketyl radical through conjugation. nih.govacs.org Although this compound lacks an aryl group directly attached to the ketone, the principles of radical stabilization and ring strain release are central to its reaction pathways.

The nitrile group introduces additional reaction possibilities. Theoretical analyses of reactions between nitriles and nucleophiles show that the pathway involves the formation of an intermediate imine or thioimidate. researchgate.netnih.gov The electrophilicity of the nitrile carbon is a critical factor, which can be enhanced by protonation in acidic media, leading to the formation of superelectrophilic species. nih.gov For this compound, quantum chemical calculations can predict whether a nucleophile will preferentially attack the ketone carbonyl or the nitrile carbon by comparing the activation energies for each pathway.

A hypothetical reaction pathway for the reduction of this compound could involve initial formation of a ketyl radical at the carbonyl group, followed by cleavage of the cyclopropyl ring. Alternatively, a nucleophile could attack the nitrile group. DFT calculations can model the transition state energies for these competing pathways to predict the likely product.

Table 1: Calculated Parameters for Competing Reaction Mechanisms in Related Systems This table illustrates typical data obtained from quantum chemical calculations to compare different reaction pathways. The values are representative examples based on studies of similar functional groups.

| Reaction Pathway | Intermediate | Transition State Energy (kcal/mol) | Reaction Energy (kcal/mol) | Source |

| Ketone Reduction | Ketyl Radical | 20.61 | -11.94 (exothermic) | researchgate.net |

| Nitrile Hydrolysis | Imine Anion | 16.0 | Varies with conditions | nih.gov |

| Cyclopropyl Ring Opening | Fragmented Radical | Varies with substrate | Varies with substrate | nih.govacs.org |

Data is illustrative and based on analogous systems.

Molecular Modeling and Simulation of this compound Reactivity

Molecular modeling and simulations build upon quantum calculations to explore the dynamic behavior and structure-reactivity relationships of this compound. These studies can reveal how substituent effects, solvent interactions, and conformational changes influence reaction outcomes.

The reactivity of the cyclopropyl ketone moiety is a balance between electronic and steric factors. acs.org Modeling studies on various cyclopropyl ketones have established clear structure-reactivity trends. nih.govacs.org For example, while conjugation with an aryl ring enhances reactivity by stabilizing the key ketyl radical intermediate, alkyl cyclopropyl ketones exhibit higher barriers for this initial reduction step but benefit from less steric hindrance in subsequent radical trapping steps. acs.org The presence of the electron-withdrawing nitrile group in this compound is expected to influence the electronic properties of the adjacent ketone, affecting its reduction potential.

Simulations can also probe the reactivity of the nitrile group. The propensity of a nitrile to react with a nucleophile, such as a cysteine residue in an enzyme, can be predicted by calculating the activation energy (Ea). nih.gov Nitriles with low calculated Ea values are predicted to be more reactive. nih.gov Molecular modeling can thus be used to estimate the reactivity of the nitrile in this compound toward various biological and chemical nucleophiles.

Table 2: Structure-Reactivity Relationships in Cyclopropyl Ketones and Nitriles This table summarizes key findings from molecular modeling studies on how molecular structure affects reactivity.

| Compound Class | Structural Feature | Effect on Reactivity | Underlying Reason | Source |

| Aryl Cyclopropyl Ketones | Aryl Ring Conjugation | Enhanced Reactivity | Stabilization of ketyl radical and cyclopropyl fragmentation. | nih.govacs.org |

| Alkyl Cyclopropyl Ketones | Lack of Conjugation | High reduction barriers, facile radical trapping. | No radical stabilization; minimal steric hindrance for trapping. | acs.org |

| Ortho-substituted Phenyl Cyclopropyl Ketones | Pre-twisted Phenyl Ring | Superior Reactivity | Balance of moderate conjugation and circumvention of steric hindrance. | acs.org |

| Activated Nitriles | Electron-withdrawing groups | Increased Reactivity | Enhanced electrophilicity of the nitrile carbon. | nih.gov |

Prediction of Stereochemical Outcomes and Selectivity in Reactions of this compound

A significant application of computational chemistry is the prediction of stereoselectivity in chemical reactions. For reactions involving this compound that create new stereocenters, theoretical calculations can determine which stereoisomer is likely to form preferentially.

This is achieved by modeling the transition states leading to the different possible stereoisomeric products (e.g., R/S, E/Z, endo/exo). The transition state with the lower calculated free energy represents the more favorable reaction pathway, and its corresponding product is predicted to be the major isomer.

For example, in a [3+2] cycloaddition reaction involving a related C-cyclopropyl nitrone, computational studies analyzed four possible transition states (endo and exo approaches for two different regioisomers). researchgate.net The calculations showed that the pathway leading to a specific cycloadduct had a lower activation enthalpy, correctly predicting the reaction's selectivity. researchgate.net This approach is directly applicable to cycloaddition reactions involving the nitrile group or reactions at the methylene (B1212753) bridge of this compound.

In catalyst-controlled reactions, such as the SmI₂-catalyzed cycloadditions of alkyl cyclopropyl ketones, molecular modeling can elucidate the role of the catalyst in determining the stereochemical outcome. nih.gov By modeling the catalyst-substrate complex, researchers can understand how the catalyst or its ligands create a chiral environment that favors the formation of one enantiomer over the other.

Table 3: Example of Calculated Activation Energies for Predicting Stereoselectivity in a [3+2] Cycloaddition of a Related Nitrone This table illustrates how transition state energy calculations are used to predict the favored stereochemical outcome.

| Transition State | Relative Activation Enthalpy (kcal/mol, Gas Phase) | Relative Activation Enthalpy (kcal/mol, Chloroform) | Predicted Outcome | Source |

| TS1-exo | 0.0 | 0.0 | Major Product | researchgate.net |

| TS1-endo | +4.1 | +3.5 | Minor Product | researchgate.net |

| TS2-exo | +3.4 | +2.7 | Minor Product | researchgate.net |

| TS2-endo | +5.3 | +4.3 | Minor Product | researchgate.net |

Values are relative to the most stable transition state (TS1-exo). Data from a study on C-cyclopropyl-N-methylnitrone with styrene. researchgate.net

Future Directions and Emerging Research Avenues for 3 Cyclopropyl 3 Oxopropanenitrile

Novel Catalytic Systems for 3-Cyclopropyl-3-oxopropanenitrile Transformations

The development of innovative catalytic systems is paramount for enhancing the efficiency and selectivity of reactions involving this compound. Current research is geared towards the use of metal-catalyzed and biocatalytic approaches to facilitate its synthesis and transformation.

Palladium catalysts, such as palladium(II) acetate, have been employed in the cyclopropanation of acrylonitrile (B1666552) with diazomethane (B1218177) to produce cyclopropyl (B3062369) cyanide, a related precursor. google.com This highlights the potential of palladium-based systems in constructing the cyclopropane (B1198618) ring, a key structural feature of the target molecule. Further exploration into different palladium catalysts and reaction conditions could lead to more direct and efficient syntheses of this compound itself.

Biocatalysis, utilizing enzymes to drive chemical reactions, offers a highly selective and environmentally benign alternative to traditional chemical methods. nih.gov Engineered heme proteins, for instance, have demonstrated remarkable success in catalyzing the cyclopropanation of olefins to produce chiral cyclopropane derivatives with high enantioselectivity. nih.gov Specifically, engineered myoglobin (B1173299) has been used for the synthesis of α-cyclopropylpyruvates. utdallas.edu This biocatalytic strategy provides a scalable route to enantioenriched cyclopropanes, which are valuable building blocks for diverse derivatives. utdallas.edu The application of such engineered enzymes to the synthesis of this compound could provide a direct and highly stereoselective pathway to this important intermediate.

Integration into Flow Chemistry and Automated Synthesis

The integration of chemical syntheses into continuous flow and automated systems offers significant advantages in terms of scalability, safety, and efficiency. nbinno.comnih.gov For this compound and its derivatives, flow chemistry presents an opportunity to move from batch production to a more streamlined and controlled manufacturing process. google.com

The physical properties of related compounds, such as the low viscosity and thermal stability of ethyl 3-cyclopropyl-3-oxopropanoate, make them well-suited for high-temperature reactions in continuous flow systems. nbinno.com This suggests that this compound could also be amenable to flow chemistry applications. The ability to precisely control reaction parameters like temperature, pressure, and reaction time in a flow reactor can lead to higher yields, improved purity, and safer handling of reactive intermediates. nih.gov

Automated synthesis platforms can further accelerate the discovery and optimization of new derivatives. By combining robotic systems with flow chemistry, researchers can rapidly screen a wide range of starting materials and reaction conditions to synthesize libraries of novel compounds for biological testing. This high-throughput approach is invaluable for exploring the structure-activity relationships of this compound derivatives.

Exploration of New Derivatization Targets and Biological Applications Beyond Existing Research

While cyclopropane-containing compounds are known to possess a wide range of biological activities, including antimicrobial, antiviral, and antitumor properties, the full therapeutic potential of this compound derivatives remains largely untapped. researchgate.netunl.pt Future research will focus on synthesizing new derivatives and exploring their activity against a broader range of biological targets.

The cyclopropane ring is a key pharmacophore in many bioactive molecules. researchgate.netunl.pt Its unique structural and electronic properties can influence a molecule's conformation, lipophilicity, and metabolic stability. beilstein-journals.org By chemically modifying the nitrile and ketone functionalities of this compound, researchers can generate a diverse array of novel compounds. For example, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the ketone can be transformed into an alcohol or participate in condensation reactions.

These new derivatives can then be screened for a variety of biological activities. Given the known bioactivity of other cyclopropane-containing molecules, promising areas of investigation include their potential as enzyme inhibitors, modulators of protein-protein interactions, and agents targeting specific disease pathways. researchgate.netunl.pt For instance, the synthesis of novel 1,2,3-triazole derivatives from other cyclic compounds has yielded molecules with significant antibacterial and cytotoxic properties. mdpi.com A similar approach with this compound could lead to the discovery of new therapeutic agents.

Sustainable and Environmentally Benign Synthetic Approaches for this compound and its Derivatives

The principles of green chemistry are increasingly guiding the development of new synthetic methods. nih.gov For this compound, this translates to a focus on minimizing waste, using less hazardous reagents, and improving energy efficiency. nih.govmdpi.com

Microwave-assisted and ultrasound-assisted synthesis are other green chemistry techniques that can be applied to the production of this compound and its derivatives. nih.govmdpi.com These methods often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. mdpi.com For example, the synthesis of various heterocyclic compounds has been successfully achieved using microwave irradiation, demonstrating the potential of this technology for the efficient and environmentally friendly production of complex molecules. mdpi.com

常见问题

Q. What are the established synthetic routes for 3-Cyclopropyl-3-oxopropanenitrile in laboratory settings?

The compound is synthesized via a two-step process involving cyclopropane ring formation followed by nitrile introduction. A key method involves heating this compound (29) with ethyl hydrazine oxalate (30) in ethanol to generate intermediate hydrazine derivatives (e.g., compound 31) . Reaction optimization requires controlled temperatures (0–5°C for intermediates) and catalysts like piperidine for condensation reactions . Purification typically involves recrystallization or column chromatography to isolate the nitrile product.

Q. What safety precautions are necessary when handling this compound?

Based on analogous nitriles and carbonyl compounds, strict safety measures include:

- Personal Protective Equipment (PPE): Gloves, lab coats, and eye protection to avoid skin/eye contact (CLP Regulation: GHS05, H314) .

- Ventilation: Use fume hoods to prevent inhalation of vapors (P260 precaution) .

- Storage: In cool, dry conditions away from oxidizing agents due to potential reactivity of the nitrile and ketone groups .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

- NMR Spectroscopy: To confirm cyclopropane ring protons (δ ~1.0–2.0 ppm) and ketone/cyano group positions .

- IR Spectroscopy: Peaks at ~2250 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (C=O stretch) .

- Mass Spectrometry (MS): Molecular ion peaks matching the molecular weight (e.g., 179.603 g/mol for analogs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

Contradictions often arise from variations in reaction conditions. A systematic approach includes:

- Parameter Screening: Test temperature ranges (e.g., 0–5°C vs. room temperature), solvent polarity (ethanol vs. DMF), and catalyst loadings (piperidine concentration) .

- Statistical Analysis: Use Design of Experiments (DoE) to identify critical factors affecting yield .

- Byproduct Analysis: Employ HPLC or GC-MS to detect side products (e.g., hydrolysis of the nitrile group) .

Q. What strategies optimize the cyclopropane ring stability during derivatization of this compound?

The cyclopropane ring is sensitive to ring-opening under acidic/basic conditions. Stabilization strategies include:

- Protective Groups: Introduce tert-butyldimethylsilyl (TBS) groups to shield reactive sites, as seen in analogs like 3-(3-(tert-butyldimethylsilyloxy)phenyl)-2-cyclopropyl-3-oxopropanenitrile .

- Low-Temperature Reactions: Conduct nucleophilic additions (e.g., Grignard reactions) at sub-zero temperatures to minimize ring strain .

Q. How do solvent polarity and catalyst choice influence the reactivity of this compound in condensation reactions?

- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance electrophilic reactivity of the ketone group, while ethanol promotes solubility of intermediates .

- Catalysts: Piperidine facilitates Knoevenagel condensations by deprotonating active methylene groups, whereas Lewis acids (e.g., ZnCl₂) may stabilize transition states in cycloadditions .

Methodological Considerations

Q. What experimental designs are recommended for studying the metabolic pathways of this compound in biological systems?

- Isotopic Labeling: Use ¹⁴C-labeled nitrile groups to track metabolic breakdown via LC-MS .

- Enzyme Inhibition Assays: Test cytochrome P450 interactions using liver microsomes to identify detoxification pathways .

Q. How can researchers address discrepancies in melting point data for this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。